molecular formula C16H13N3OS B11055467 4,6-dimethyl-2-(1,2-oxazol-3-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine

4,6-dimethyl-2-(1,2-oxazol-3-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine

Cat. No.: B11055467
M. Wt: 295.4 g/mol
InChI Key: REIQPTULNPAMTD-UHFFFAOYSA-N
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Description

3-[4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]ISOXAZOLE is a complex organic compound that features a unique combination of pyrrole, thieno, pyridine, and isoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]ISOXAZOLE typically involves multi-step reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]ISOXAZOLE can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]ISOXAZOLE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

3-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)-1,2-oxazole

InChI

InChI=1S/C16H13N3OS/c1-10-9-11(2)17-16-13(10)14(19-6-3-4-7-19)15(21-16)12-5-8-20-18-12/h3-9H,1-2H3

InChI Key

REIQPTULNPAMTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=NOC=C3)N4C=CC=C4)C

Origin of Product

United States

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